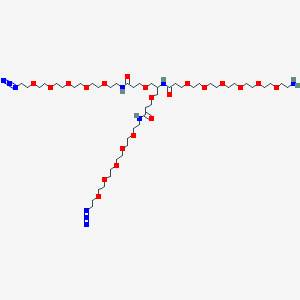

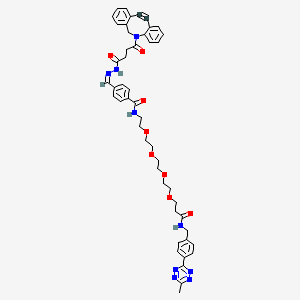

Amino-PEG6-amido-bis-PEG5-N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amino-PEG6-amido-bis-PEG5-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains 11 PEG units and an azide group, making it a versatile reagent in click chemistry. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amino-PEG6-amido-bis-PEG5-N3 is synthesized through a series of chemical reactions involving PEG units and azide groups. The synthesis typically involves the following steps:

PEGylation: The initial step involves the PEGylation of amine groups with PEG units.

Amidation: The PEGylated compound undergoes amidation to introduce amido linkages.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Batch Processing: Large batches of the compound are synthesized in reactors.

Purification: The synthesized compound is purified using techniques such as chromatography.

Quality Control: Rigorous quality control tests are conducted to ensure the compound meets the required specifications

Analyse Des Réactions Chimiques

Types of Reactions

Amino-PEG6-amido-bis-PEG5-N3 primarily undergoes click chemistry reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of the compound reacting with alkyne groups in the presence of copper catalysts.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN without the need for a catalyst.

Common Reagents and Conditions

CuAAc: Requires copper catalysts and alkyne-containing molecules.

SPAAC: Requires strained alkynes such as DBCO or BCN.

Major Products Formed

CuAAc: Forms triazole-linked products.

SPAAC: Forms stable triazole-linked products without the need for a catalyst

Applications De Recherche Scientifique

Amino-PEG6-amido-bis-PEG5-N3 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Applied in the production of functionalized materials and nanotechnology

Mécanisme D'action

The mechanism of action of Amino-PEG6-amido-bis-PEG5-N3 involves its role as a linker in bioconjugation and drug delivery systems. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through click chemistry reactions. This enables the targeted delivery of therapeutic agents to specific cells or tissues, enhancing the efficacy and reducing the side effects of treatments .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amino-PEG4-amido-bis-PEG3-N3: A shorter PEG linker with similar click chemistry properties.

Amino-PEG8-amido-bis-PEG7-N3: A longer PEG linker with enhanced solubility and flexibility.

Uniqueness

Amino-PEG6-amido-bis-PEG5-N3 is unique due to its optimal length of 11 PEG units, providing a balance between solubility, flexibility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugation applications .

Propriétés

Formule moléculaire |

C48H94N10O21 |

|---|---|

Poids moléculaire |

1147.3 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |

InChI |

InChI=1S/C48H94N10O21/c49-4-12-63-18-24-69-30-36-75-42-41-74-35-29-68-23-17-62-9-3-48(61)56-45(43-78-10-1-46(59)52-5-13-64-19-25-70-31-37-76-39-33-72-27-21-66-15-7-54-57-50)44-79-11-2-47(60)53-6-14-65-20-26-71-32-38-77-40-34-73-28-22-67-16-8-55-58-51/h45H,1-44,49H2,(H,52,59)(H,53,60)(H,56,61) |

Clé InChI |

JBQBXFBDBXMVJE-UHFFFAOYSA-N |

SMILES canonique |

C(COCCOCCOCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

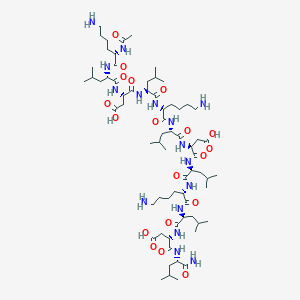

![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)

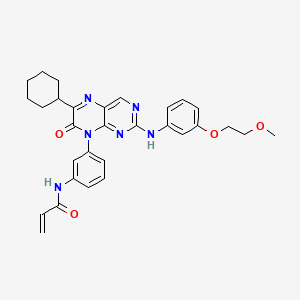

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)